2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide
CAS No.: 1189675-12-4
Cat. No.: VC7665527
Molecular Formula: C23H25FN4O2S
Molecular Weight: 440.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189675-12-4 |
|---|---|
| Molecular Formula | C23H25FN4O2S |
| Molecular Weight | 440.54 |
| IUPAC Name | 2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H25FN4O2S/c1-28-13-11-23(12-14-28)26-21(16-3-5-17(24)6-4-16)22(27-23)31-15-20(29)25-18-7-9-19(30-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,25,29) |
| Standard InChI Key | SYJSZIFNHSWOKS-UHFFFAOYSA-N |
| SMILES | CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Introduction
The compound 2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic molecule featuring a triazaspiro framework, which is known for its potential biological activity. This compound belongs to the class of amides due to the presence of the acetamide functional group and is classified as a spirocyclic compound, often exhibiting interesting pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis details for this exact compound are not readily available, similar compounds are synthesized through reactions involving the formation of the triazaspiro core followed by the introduction of the acetamide and sulfanyl groups.
Steps in Synthesis:
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Formation of Triazaspiro Core: This involves the reaction of appropriate precursors to form the 1,4,8-triazaspiro[4.5]deca-1,3-diene framework.
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Introduction of 4-Fluorophenyl Group: This step typically involves a substitution reaction to attach the 4-fluorophenyl group to the triazaspiro core.
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Formation of Acetamide Moiety: The acetamide group is introduced by reacting the core with an appropriate amine, in this case, 4-methoxyaniline.
Potential Applications
Compounds with similar structures have shown potential in medicinal chemistry, particularly in areas such as enzyme inhibition and receptor modulation. The unique spirocyclic arrangement and functional groups in this compound suggest it could interact with biological targets, potentially leading to therapeutic effects.
Biological Activity:
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Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, modulating their activity.
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Receptor Modulation: It could bind to specific receptors, influencing downstream signaling pathways.
Spectroscopic Analysis
Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are crucial for characterizing the structure and purity of this compound. These techniques help identify specific functional groups and confirm the molecular structure.
Spectroscopic Data:
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NMR: Would typically show signals corresponding to the aromatic protons of the 4-fluorophenyl and 4-methoxyphenyl groups, as well as the protons associated with the triazaspiro framework.
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Mass Spectrometry: Would provide a molecular ion peak consistent with the calculated molecular weight.
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